molecular formula C18H15BrN2O3S B12610060 N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-31-4

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide

Katalognummer: B12610060
CAS-Nummer: 648899-31-4
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: CNQOJYVZDZTVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a chemical compound with the molecular formula C18H15BrN2O3S . It is known for its unique structure, which includes a bromophenyl group, a sulfamoyl group, and a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 4-bromobenzenesulfonamide with 1-acetylnaphthalene under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, phenyl-substituted compounds, and various substituted derivatives depending on the nucleophile used in substitution reactions .

Wissenschaftliche Forschungsanwendungen

N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a bromophenyl group, a sulfamoyl group, and a naphthalene ring. This structure imparts distinctive chemical properties and biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

648899-31-4

Molekularformel

C18H15BrN2O3S

Molekulargewicht

419.3 g/mol

IUPAC-Name

N-[5-[(4-bromophenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H15BrN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22)

InChI-Schlüssel

CNQOJYVZDZTVSC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.